molecular formula C8H10N2O B13956135 2,4-Dimethyl-6-nitrosoaniline CAS No. 58149-37-4

2,4-Dimethyl-6-nitrosoaniline

Cat. No.: B13956135
CAS No.: 58149-37-4
M. Wt: 150.18 g/mol
InChI Key: KCWTXGDPDZDRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-nitrosoaniline: is an organic compound with the molecular formula C8H10N2O. It is a derivative of aniline, characterized by the presence of two methyl groups at the 2 and 4 positions and a nitroso group at the 6 position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-nitrosoaniline typically involves the nitration of 2,4-dimethylaniline followed by the reduction of the nitro group to an amino group and subsequent nitrosation. The reaction conditions often include the use of concentrated acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to handle the reagents and maintain safety standards. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group back to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various nitroso and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dimethyl-6-nitrosoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-nitrosoaniline involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and subsequent cellular effects. The compound’s ability to generate singlet oxygen makes it useful in studying oxidative stress and related pathways .

Comparison with Similar Compounds

    N,N-Dimethyl-4-nitrosoaniline: Similar in structure but with different substitution patterns on the benzene ring.

    2,4-Dimethyl-6-nitroaniline: Contains a nitro group instead of a nitroso group.

    4-Nitroso-N,N-dimethylaniline: Another nitroso derivative with different methyl group positions.

Uniqueness: 2,4-Dimethyl-6-nitrosoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

58149-37-4

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2,4-dimethyl-6-nitrosoaniline

InChI

InChI=1S/C8H10N2O/c1-5-3-6(2)8(9)7(4-5)10-11/h3-4H,9H2,1-2H3

InChI Key

KCWTXGDPDZDRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.